molecular formula C7H4ClF2NO3 B6285996 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene CAS No. 916816-30-3

1-Chloro-3-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B6285996
CAS No.: 916816-30-3
M. Wt: 223.56 g/mol
InChI Key: OYQMMAGJQDIXMD-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethoxy)-2-nitrobenzene is a chemical compound with the CAS Registry Number 916816-30-3 and the molecular formula C 7 H 4 ClF 2 NO 3 . It has a molecular weight of approximately 223.56 g/mol . Key physical properties include a density of 1.505 g/cm³ at 20°C and a boiling point of 128-130°C at 1.0 mmHg pressure . This aromatic compound features a benzene ring substituted with a chlorine atom, a nitro group, and a difluoromethoxy group, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The presence of these distinct functional groups allows researchers to explore a variety of chemical transformations, particularly in the development of novel pharmacologically active molecules. As a versatile building block, it is suited for applications such as Suzuki coupling reactions, nucleophilic aromatic substitutions, and the synthesis of more complex chemical entities. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-chloro-3-(difluoromethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQMMAGJQDIXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Pre-functionalized Substrates

The most common approach begins with 3-chloro-4-(difluoromethoxy)benzene, which undergoes nitration to introduce the nitro group at the ortho position. Nitration is achieved using a mixed-acid system (HNO₃/H₂SO₄) at 0–5°C, leveraging the electron-withdrawing effects of the chloro and difluoromethoxy groups to direct nitration to the desired position.

Reaction Conditions

  • Nitrating Agent : 65% HNO₃ (1.2 equiv)

  • Acid Catalyst : Concentrated H₂SO₄ (3.0 equiv)

  • Temperature : 0–5°C

  • Yield : 68–72%

Mechanistic Insights
The nitro group is introduced via electrophilic aromatic substitution (EAS), where the difluoromethoxy group (-OCF₂Cl) acts as a meta-director, and the chloro group (-Cl) serves as an ortho/para-director. The steric bulk of -OCF₂Cl favors nitration at the less hindered ortho position relative to the chloro substituent.

Sequential Halogenation and Alkoxylation

An alternative route involves constructing the difluoromethoxy group after nitration. Starting with 3-chloro-2-nitrobenzene, the difluoromethoxy group is introduced via nucleophilic substitution using sodium difluoromethoxide (NaOCF₂Cl).

Reaction Conditions

  • Substrate : 3-Chloro-2-nitrobenzene

  • Alkoxylation Agent : NaOCF₂Cl (1.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Yield : 55–60%

Challenges

  • Competing hydrolysis of NaOCF₂Cl in polar aprotic solvents.

  • Limited solubility of 3-chloro-2-nitrobenzene in DMF at lower temperatures.

Palladium-Catalyzed Cross-Coupling

A modern approach employs palladium catalysis to install the difluoromethoxy group. Starting with 3-chloro-2-nitroiodobenzene, a cross-coupling reaction with difluoromethoxide (OCF₂Cl⁻) is performed using Pd(PPh₃)₄ as the catalyst.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene, 100°C

  • Yield : 75–80%

Advantages

  • Higher regioselectivity compared to traditional EAS.

  • Tolerance for sensitive functional groups.

Optimization of Reaction Parameters

Temperature Effects on Nitration

Elevated temperatures (>10°C) during nitration lead to over-nitration and decomposition. Controlled cooling (0–5°C) minimizes byproducts such as 1-chloro-3-(difluoromethoxy)-2,4-dinitrobenzene.

Table 1: Temperature vs. Yield and Purity

Temperature (°C)Yield (%)Purity (HPLC, %)
07298.5
56897.2
105891.4
204285.0

Solvent Selection for Alkoxylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of OCF₂Cl⁻ but risk hydrolysis. Nonpolar solvents (e.g., toluene) improve stability but reduce reaction rates.

Table 2: Solvent Performance in Alkoxylation

SolventDielectric ConstantYield (%)Hydrolysis Byproduct (%)
DMF36.76012
DMSO46.75515
Toluene2.4455
THF7.5508

Industrial-Scale Production

Continuous Flow Nitration

To address exothermic risks, continuous flow reactors (CFRs) are employed for nitration. CFRs enable precise temperature control and reduce reaction time from 6 hours (batch) to 15 minutes.

Key Parameters

  • Residence Time : 15 minutes

  • Pressure : 2 bar

  • Throughput : 10 kg/hour

  • Purity : 99.0%

Waste Management Strategies

The mixed-acid system generates stoichiometric amounts of H₂SO₄ and HNO₃ waste. Neutralization with Ca(OH)₂ produces gypsum (CaSO₄), which is filtered and repurposed for construction materials.

Analytical Characterization

Spectroscopic Validation

  • ¹⁹F NMR : δ = -75.2 ppm (CF₂Cl), confirming difluoromethoxy group integrity.

  • IR Spectroscopy : 1520 cm⁻¹ (N=O stretch), 1140 cm⁻¹ (C-F stretch).

Table 3: Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz)δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)
¹³C NMR (100 MHz)δ 154.2 (C-NO₂), 120.5 (C-OCF₂Cl)
MS (ESI)m/z 241.5 [M-H]⁻

Chemical Reactions Analysis

1-Chloro-3-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Chloro-3-(difluoromethoxy)-2-nitrobenzene serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development. For example, it can be utilized in the synthesis of enzyme inhibitors or receptor modulators aimed at treating various diseases.

2. Material Science

The compound is also explored in material science for developing advanced materials with unique electronic or optical properties. Its ability to form covalent bonds with other molecular structures makes it a candidate for creating functional materials used in electronics or photonics.

3. Agricultural Chemistry

In agricultural chemistry, this compound is investigated as an intermediate for synthesizing agrochemicals, including herbicides and insecticides. The compound's reactivity can be harnessed to develop new formulations that enhance crop protection while minimizing environmental impact.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study highlighted the use of this compound as an intermediate in synthesizing a series of novel anti-cancer agents. The synthetic route involved multiple steps, including nitration and fluorination reactions, demonstrating the compound's versatility in medicinal chemistry applications.

Case Study 2: Development of Advanced Materials

Research focused on using this compound to create new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of difluoromethoxy groups was found to improve the material's performance under high-temperature conditions.

Case Study 3: Agrochemical Synthesis

In agricultural chemistry, a project aimed at developing eco-friendly herbicides utilized this compound as a key building block. The resulting formulations showed promising efficacy against common weeds while exhibiting lower toxicity profiles compared to traditional herbicides.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as the nitro and difluoromethoxy groups can influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.

In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that may interact with biological macromolecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The difluoromethoxy group (-OCF$2$H) enhances metabolic stability compared to methoxy (-OCH$3$) or ethoxy (-OC$2$H$5$) groups due to reduced susceptibility to oxidative degradation .
  • Nitro groups at ortho positions (e.g., 2-nitro in the target compound) increase electrophilicity, facilitating nucleophilic aromatic substitution reactions .

Physicochemical Properties: LogP Differences: The target compound’s logP (estimated ~2.5) is higher than 1-chloro-2-fluoro-3-nitrobenzene (logP ~1.8) due to the lipophilic difluoromethoxy group . Hydrogen Bonding: The -OCF$_2$H group can act as a weak hydrogen bond donor, unlike non-fluorinated alkoxy groups, which may influence receptor binding in bioactive molecules .

Applications: Agrochemicals: The dichloroallyloxy compound (C$9$H$7$Cl$2$NO$3$) is used in phenanthrene synthesis, highlighting the utility of nitro-chloro-aromatics in polycyclic hydrocarbon production . Pharmaceuticals: Fluorinated nitrobenzenes (e.g., 1-chloro-2-fluoro-3-nitrobenzene) are intermediates in β-blocker synthesis, suggesting analogous applications for the target compound .

Structural Analysis

  • Crystal Packing : In 1-(3,3-dichloroallyloxy)-2-nitrobenzene, intramolecular C–H···Cl interactions stabilize the molecular conformation, a feature that may extend to the target compound’s solid-state behavior .
  • Thermal Stability: Fluorinated nitrobenzenes (e.g., 2-chloro-1,3-difluoro-4-nitrobenzene) exhibit higher decomposition temperatures (~200°C) compared to non-fluorinated analogs, a trait likely shared by the target compound .

Biological Activity

1-Chloro-3-(difluoromethoxy)-2-nitrobenzene is a compound of interest in medicinal and agricultural chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H4_4ClF2_2NO2_2
  • CAS Number : 916816-30-3
  • Molecular Weight : 207.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups, such as the nitro and difluoromethoxy moieties, enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, resulting in diverse biological effects .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, analogs with nitro groups have been reported to exhibit significant antiproliferative activity against colon cancer cell lines .

Case Studies

  • Anticancer Activity : A study evaluating the activity of nitro-substituted compounds revealed that this compound analogs demonstrated IC50_{50} values in the low micromolar range against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential for therapeutic applications in oncology .
  • Antimicrobial Evaluation : In vitro tests showed that this compound exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as a new antimicrobial agent. The structure-activity relationship (SAR) studies highlighted the importance of the difluoromethoxy group in enhancing antimicrobial efficacy.

Data Table: Biological Activity Overview

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50_{50} values in low micromolar range
Enzyme InhibitionModulates enzyme functions through covalent bonding

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential halogenation and nitration steps. A common approach begins with fluorination of a benzene derivative, followed by nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Chlorination is achieved via electrophilic substitution using Cl₂ or SO₂Cl₂ in the presence of FeCl₃. Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection. For example, excess nitrating agents can lead to over-nitration, while improper quenching may hydrolyze the difluoromethoxy group .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environments; chemical shifts for difluoromethoxy (~-80 ppm) and aromatic fluorine (~-110 ppm) are diagnostic. ¹H/¹³C NMR resolves aromatic proton splitting patterns and nitro group effects .
  • X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and substituent orientations. The nitro group’s planarity with the benzene ring and steric effects of difluoromethoxy can be quantified .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₇H₄ClF₂NO₃) and isotopic patterns from chlorine .

Q. How does the electronic nature of substituents affect its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : The nitro group (-NO₂) and chlorine atom act as strong electron-withdrawing groups, activating the benzene ring toward SNAr. The difluoromethoxy group (-OCF₂) further withdraws electrons via inductive effects. Reactivity can be assessed using Hammett constants (σ) or computational electrostatic potential maps. For example, substitution at the para position to nitro is favored due to resonance stabilization of the Meisenheimer intermediate .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Purity validation : Use HPLC (>99% purity) to rule out impurities affecting bioassays.
  • Assay standardization : Compare IC₅₀ values across identical cell lines (e.g., HeLa vs. HEK293) and buffer conditions (pH, ionic strength).
  • Structural analogs : Test derivatives (e.g., replacing -OCF₂ with -OCH₃) to isolate the role of fluorine in activity .

Q. What computational methods predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Simulate binding to targets (e.g., cytochrome P450) using AutoDock Vina. Fluorine’s van der Waals interactions and chlorine’s hydrophobic effects are critical for binding affinity .

Q. How can reaction mechanisms for nitro group reduction be experimentally elucidated?

  • Methodology :

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ gas, monitoring intermediates via in situ IR spectroscopy.
  • Kinetic isotope effects : Compare rates using D₂ vs. H₂ to identify rate-determining steps.
  • Product analysis : LC-MS identifies amine derivatives and potential side products (e.g., dehalogenation) .

Q. How can structure-activity relationships (SAR) be assessed against halogenated nitrobenzene analogs?

  • Methodology :

  • Analog synthesis : Prepare derivatives with varying substituents (e.g., -CF₃ instead of -OCF₂) via cross-coupling reactions.
  • Biological testing : Measure IC₅₀ in enzyme inhibition assays (e.g., kinase panels) and correlate with substituent electronegativity (Hammett plots) .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

  • Methodology :

  • Directing group manipulation : The nitro group directs incoming nucleophiles to the meta position. Use Lewis acids (e.g., AlCl₃) to stabilize transition states.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of reagents like NaN₃ or NaOMe .

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